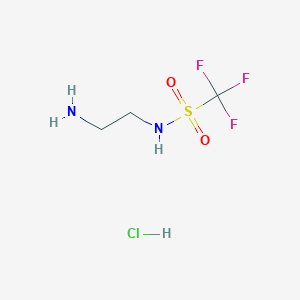

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride

Description

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a sulfonamide derivative featuring a trifluoromethanesulfonyl (triflyl) group and a primary amine-terminated ethyl chain. The hydrochloride salt enhances its water solubility, making it suitable for applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2O2S.ClH/c4-3(5,6)11(9,10)8-2-1-7;/h8H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEXLKBTOZNUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride typically involves the reaction of 2-aminoethylamine with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Condensation Reactions: The amino group can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the nitrogen atom.

Scientific Research Applications

Organic Synthesis

Reagents and Catalysts:

Triflamides are widely recognized for their role as reagents and catalysts in organic synthesis. The high acidity of the NH bond in triflamides allows them to act effectively in various reactions, including:

- Michael Additions: Triflamides facilitate the formation of carbon-carbon bonds through Michael addition reactions.

- Friedel-Crafts Reactions: They serve as catalysts in electrophilic aromatic substitutions.

- Diels-Alder Reactions: Triflamides can stabilize transition states, enhancing reaction rates and selectivity.

Applications in Synthesis:

The compound is used in synthesizing biologically active molecules and pharmaceuticals. Its strong electron-withdrawing properties make it suitable for generating reactive intermediates necessary for complex organic transformations .

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of triflamide derivatives in anticancer therapy. For instance, compounds similar to N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride have shown promising activity against various cancer cell lines. These compounds exhibit significant growth inhibition rates, making them candidates for further development as anticancer agents .

Selective Inhibition:

Triflamides have been explored for their ability to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are implicated in inflammation and pain pathways. The selectivity of these compounds can lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Material Science

Battery Technology:

Triflamides are utilized as solvents in lithium-sulfur batteries. Their unique properties contribute to the efficiency of the electrolyte systems used in these batteries, enhancing energy density and cycle stability .

Nanoparticle Stabilization:

The ability of triflamide derivatives to stabilize nanoparticles makes them valuable in various applications, including sensors and optics. Their use can improve the performance and longevity of nanostructured materials .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Synthesis | Catalysts for Michael additions, Diels-Alder reactions | High reactivity and selectivity |

| Medicinal Chemistry | Anticancer agents, COX inhibitors | Reduced side effects, targeted therapy |

| Material Science | Lithium-sulfur batteries, nanoparticle stabilization | Enhanced performance and stability |

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of triflamide derivatives, several compounds were synthesized and tested against human tumor cell lines. The results indicated that specific modifications to the triflamide structure significantly enhanced cytotoxicity and selectivity against cancer cells .

Case Study 2: Catalytic Efficiency

Research demonstrated that using triflamides as catalysts in the synthesis of complex organic molecules resulted in higher yields compared to traditional methods. The study highlighted the efficiency of triflamides in facilitating reactions that typically require harsher conditions or longer reaction times .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the trifluoromethanesulfonamide moiety can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Diversity: The target compound’s aminoethyl group distinguishes it from analogs with aromatic (e.g., chloropyridinyl , fluoro-methylbenzene ) or bulky aliphatic (e.g., diphenylethyl ) substituents.

- Molecular Weight : The diphenylethyl analog (344.35 g/mol) is significantly heavier than others, likely due to its two phenyl groups, which may reduce aqueous solubility compared to the target compound .

- Stability and Storage : The diphenylethyl analog requires cold storage (0°C–6°C), suggesting thermal instability, whereas other compounds lack such specifications .

Functional and Application-Based Comparisons

Commercial Availability and Challenges

- Discontinued Products : The chloropyridinyl analog is listed as discontinued across all package sizes, possibly due to synthetic complexity, regulatory hurdles, or low demand.

- Inquiry-Dependent Access : The diazepane-containing analog lacks publicly available data, requiring direct supplier engagement for details—a barrier to rapid research utilization.

Biological Activity

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and effects on various cellular processes.

This compound is characterized by the presence of a trifluoromethyl group and a sulfonamide moiety. These structural elements contribute to its unique biochemical properties and interactions with biological targets.

The compound's biological activity is primarily attributed to its interaction with specific enzymes and proteins involved in critical cellular processes.

- Inhibition of Enzymes : It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression by modifying chromatin structure. By inhibiting HDACs, this compound can lead to increased acetylation of histones, thereby influencing gene transcription and cell cycle regulation.

- Cellular Effects : In various studies, this compound has been observed to induce apoptosis in cancer cell lines by altering the expression of pro-apoptotic and anti-apoptotic genes. This effect is mediated through the modulation of signaling pathways that govern cell survival and death .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics due to its small molecular size and polar functional groups. It is distributed throughout body tissues via specific transporters .

- Metabolism : Preliminary studies indicate that it undergoes metabolic transformations primarily in the liver, with various metabolites exhibiting distinct biological activities. The metabolic pathways involve conjugation reactions that enhance solubility and facilitate excretion .

- Excretion : The elimination half-life of the compound suggests efficient renal clearance, which is advantageous for maintaining therapeutic levels without toxicity .

Case Studies

Several case studies highlight the biological activity of this compound:

- Cancer Treatment : In vitro studies demonstrated that treatment with this compound resulted in significant reduction of tumor cell viability in various cancer types. For instance, a study on breast cancer cells showed a dose-dependent inhibition of cell proliferation and induction of apoptosis .

- Inflammation Models : Animal models have been employed to assess the anti-inflammatory properties of this compound. Results indicated that it effectively reduced markers of inflammation in models of rheumatoid arthritis and colitis .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer: Synthesis typically involves reacting 2-aminoethylamine with trifluoromethanesulfonyl chloride under controlled pH (8–10) using inorganic bases like NaOH or K₂CO₃. A high-yield approach, as demonstrated for structurally related sulfonamides, employs phase separation in water-organic solvent systems (e.g., dichloromethane) to isolate the product. Temperature control (e.g., 20°C) and slow reagent addition minimize by-products like chloride adducts . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, critical for pharmacological studies.

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer:

- 1H NMR (300–500 MHz in CDCl₃ or D₂O) confirms structural integrity by identifying characteristic peaks (e.g., NH₂ at δ 1.5–2.5 ppm, CF₃ at δ ~120 ppm in ¹⁹F NMR) .

- Gas Chromatography (GC) with flame ionization detection quantifies isomer purity (e.g., endo/exo isomers) and detects residual amines or solvents .

- HPLC-MS (C18 column, acetonitrile/water gradient) assesses purity and identifies degradation products under accelerated stability testing .

Q. How should solubility and stability be evaluated for this compound in aqueous and organic matrices?

- Methodological Answer:

- Solubility: Test in PBS (pH 7.4), DMSO, and ethanol using gravimetric analysis. The trifluoromethanesulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF, THF) but reduces water solubility.

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store lyophilized powder at -20°C in argon atmosphere to prevent hydrolysis of the sulfonamide bond .

Advanced Research Questions

Q. How does the compound interact with biological targets such as enzymes or receptors, and what methodologies are used to study these interactions?

- Methodological Answer: The aminoethyl group facilitates hydrogen bonding with active sites, while the CF₃ group enhances lipophilicity for membrane penetration. Key assays include:

- Radioligand Binding Assays (e.g., [³H]-labeled analogues) to quantify affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Surface Plasmon Resonance (SPR) for real-time kinetics of enzyme inhibition (e.g., acetylcholinesterase or carbonic anhydrase) .

- Molecular Dynamics Simulations to predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer:

- Orthogonal Assays: Cross-validate in vitro enzyme inhibition data with cell-based assays (e.g., HEK293 cells expressing target receptors) to rule out assay-specific artifacts .

- Isomer-Specific Analysis: Separate endo/exo isomers via chiral HPLC and test individually, as stereochemistry significantly impacts activity (e.g., 100-fold difference in IC₅₀) .

- Metabolic Profiling: Use LC-MS/MS to identify metabolites in hepatocyte models, clarifying whether discrepancies arise from differential metabolic stability .

Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic profile while retaining bioactivity?

- Methodological Answer:

- Structure-Activity Relationship (SAR): Modify the aminoethyl side chain with methyl or cyclopropyl groups to reduce renal clearance. Introduce halogen substituents on the benzene ring (if applicable) to improve plasma protein binding .

- Prodrug Strategies: Synthesize acetylated or PEGylated derivatives to enhance oral bioavailability. Validate hydrolysis rates in simulated gastric fluid .

- Caco-2 Permeability Assays: Quantify intestinal absorption and efflux ratios (P-gp substrate potential) to optimize logP values (target 2–3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.